molecular formula C13H18ClNO2 B13231313 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

Cat. No.: B13231313
M. Wt: 255.74 g/mol
InChI Key: OMVQKPOFMBOBBW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Butan-2-one Moiety: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The aminomethyl group could facilitate binding to active sites, while the benzofuran ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydro-1-benzofuran and its analogs.

    Aminomethyl Ketones: Compounds with similar aminomethyl and ketone functionalities.

Uniqueness

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives or aminomethyl ketones.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

3-(aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-9(15)12(8-14)7-10-2-3-13-11(6-10)4-5-16-13;/h2-3,6,12H,4-5,7-8,14H2,1H3;1H

InChI Key

OMVQKPOFMBOBBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC2=C(C=C1)OCC2)CN.Cl

Origin of Product

United States

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